molecular formula C26H24ClN3O3 B2400595 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 894551-19-0

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2400595
CAS RN: 894551-19-0
M. Wt: 461.95
InChI Key: CQMMETOHIKUQLJ-UHFFFAOYSA-N
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Description

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. In a study by Uwabagira et al., the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was achieved by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The resulting compound demonstrated in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum. This finding suggests its potential as a novel antibacterial agent.

Thiazole Chemistry

The compound’s synthesis via Hantzsch reaction highlights its role in thiazole chemistry. Thiazoles and their derivatives have significant pharmaceutical implications. Notably, several drugs, such as Sulfathiazole (an antimicrobial), Abafungin (an antifungal), and Ritonavir (an antiretroviral), are derived from thiazole scaffolds. Researchers continue to explore thiazole-based compounds for treating HIV infections, cancer, hypertension, schizophrenia, and allergies .

Nitazoxanide Analog

The presence of chlorine in low molecular weight compounds can impact biological activity by altering carbon electrophilicity. Nitazoxanide, a marketed antimicrobial drug, demonstrates high efficacy against H. pylori when administered alongside omeprazole. It exhibits no cross-resistance to metronidazole .

Darbufelone Analogue

Darbufelone, an anti-inflammatory drug, shares structural similarities with the compound . Its chemical name is (5Z)-2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one. Darbufelone has shown potential as a lung cancer cell growth inhibitor .

Mechanistic Studies

Further investigations into the compound’s mechanism of action, binding interactions, and metabolic pathways are warranted. Understanding how it interacts with biological targets can guide drug design and optimization.

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-17-22(27)9-6-10-23(17)29-25(31)16-30-24-14-21(33-2)12-11-18(24)13-19(26(30)32)15-28-20-7-4-3-5-8-20/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMMETOHIKUQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide

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